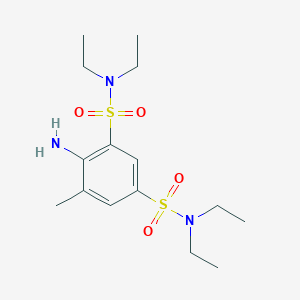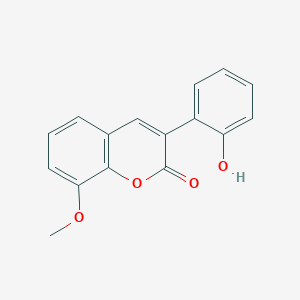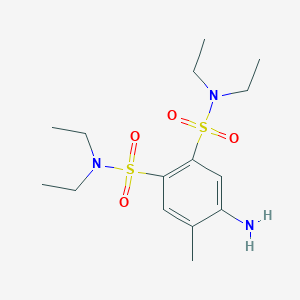
4-amino-1-N,1-N,3-N,3-N-tetraethyl-5-methylbenzene-1,3-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-N,1-N,3-N,3-N-tetraethyl-5-methylbenzene-1,3-disulfonamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an amino group, multiple ethyl groups, a methyl group, and two sulfonamide groups attached to a benzene ring. It is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-N,1-N,3-N,3-N-tetraethyl-5-methylbenzene-1,3-disulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of 5-methylbenzene-1,3-disulfonamide, followed by reduction to introduce the amino group. The ethylation of the amino groups is achieved through alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1-N,1-N,3-N,3-N-tetraethyl-5-methylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro compounds, while reduction results in amines.
Aplicaciones Científicas De Investigación
4-amino-1-N,1-N,3-N,3-N-tetraethyl-5-methylbenzene-1,3-disulfonamide is utilized in various fields:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the development of biochemical assays and as a reagent in protein modification studies.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based therapeutics.
Industry: Applied in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-amino-1-N,1-N,3-N,3-N-tetraethyl-5-methylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active sites. This compound can also interact with proteins and nucleic acids, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-N,N-dimethylaniline: Similar in structure but lacks the sulfonamide groups.
5-methylbenzene-1,3-disulfonamide: Similar but without the amino and ethyl groups.
Uniqueness
4-amino-1-N,1-N,3-N,3-N-tetraethyl-5-methylbenzene-1,3-disulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
4-amino-1-N,1-N,3-N,3-N-tetraethyl-5-methylbenzene-1,3-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4S2/c1-6-17(7-2)23(19,20)13-10-12(5)15(16)14(11-13)24(21,22)18(8-3)9-4/h10-11H,6-9,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDPPENGRSWYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)C)N)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(4-Chlorophenyl)-4-cyano-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8042018.png)
![N-[4-chloro-1-(2-cyanoethyl)-3-methylpyrazolo[3,4-b]quinolin-7-yl]acetamide](/img/structure/B8042032.png)


![N,3-dimethyl-4-[4-(trifluoromethylsulfonyl)phenoxy]benzamide](/img/structure/B8042049.png)





![2-[2-[4-[2-(Carboxymethylsulfanyl)propan-2-yl]phenyl]propan-2-ylsulfanyl]acetic acid](/img/structure/B8042094.png)
